molecular formula C5H5ClN2O B1589331 2-Chloro-3-methoxypyrazine CAS No. 40155-28-0

2-Chloro-3-methoxypyrazine

Cat. No.: B1589331
CAS No.: 40155-28-0
M. Wt: 144.56 g/mol
InChI Key: PUMFABSDZOUISK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-3-methoxypyrazine: is an organic compound with the molecular formula C5H5ClN2O and a molecular weight of 144.56 g/mol . It is a member of the pyrazine family, characterized by a chloro group at the second position and a methoxy group at the third position on the pyrazine ring. This compound is known for its distinctive odor and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-methoxypyrazine typically involves the chlorination of 3-methoxypyrazine. One common method is the reaction of 3-methoxypyrazine with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

3-Methoxypyrazine+Thionyl ChlorideThis compound+Sulfur Dioxide+Hydrogen Chloride\text{3-Methoxypyrazine} + \text{Thionyl Chloride} \rightarrow \text{this compound} + \text{Sulfur Dioxide} + \text{Hydrogen Chloride} 3-Methoxypyrazine+Thionyl Chloride→this compound+Sulfur Dioxide+Hydrogen Chloride

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors. These methods ensure higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3-methoxypyrazine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The pyrazine ring can be reduced under specific conditions to form dihydropyrazines.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.

Major Products:

    Nucleophilic Substitution: Formation of substituted pyrazines.

    Oxidation: Formation of pyrazine carboxylic acids.

    Reduction: Formation of dihydropyrazines.

Scientific Research Applications

2-Chloro-3-methoxypyrazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of flavor and fragrance compounds due to its distinctive odor.

Mechanism of Action

The mechanism of action of 2-Chloro-3-methoxypyrazine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific context of its use.

Comparison with Similar Compounds

    2-Chloropyrazine: Lacks the methoxy group, making it less versatile in certain chemical reactions.

    3-Methoxypyrazine: Lacks the chloro group, affecting its reactivity in nucleophilic substitution reactions.

    2,3-Dichloropyrazine: Contains an additional chloro group, which can lead to different reactivity patterns.

Uniqueness: 2-Chloro-3-methoxypyrazine is unique due to the presence of both chloro and methoxy groups on the pyrazine ring. This combination allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2-chloro-3-methoxypyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O/c1-9-5-4(6)7-2-3-8-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUMFABSDZOUISK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CN=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80473011
Record name 2-Chloro-3-methoxypyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80473011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40155-28-0
Record name 2-Chloro-3-methoxypyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80473011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-3-methoxypyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 0.1 mole of 2,3-dichloropyrazine and 2.3 g. (0.1 mole) of sodium in 160 ml. of anhydrous methanol is refluxed 5-10 hours, and poured into water. The product is extracted with ether or chloroform and recrystallized from a suitable solvent such as ethanol to give pure 2-chloro-3-methoxypyrazine.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
0.1 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Commercially available 2,3 dichloropyrazine was dissolved in a suitable amount of methanol to which was added a slight excess of an alkali methoxide, preferably 1.05 equiv. of sodium methoxide. The mixture was then stirred for a period of 1-24 hr, preferably 7 hr, after which time the solution was neutralized with solid ammonium chloride, the solvent removed in vacuo, the residue taken up in an organic solvent chosen from a group consisting of diethyl ether, ethyl acetate, and methylene chloride, preferably methylene chloride, and filtered to remove unwanted salts. The filtrate was reduced in vacuo to afford 2-methoxy-3-chloro-pyrazine as white crystals which were used without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-3-methoxypyrazine
Reactant of Route 2
Reactant of Route 2
2-Chloro-3-methoxypyrazine
Reactant of Route 3
Reactant of Route 3
2-Chloro-3-methoxypyrazine
Reactant of Route 4
2-Chloro-3-methoxypyrazine
Reactant of Route 5
2-Chloro-3-methoxypyrazine
Reactant of Route 6
Reactant of Route 6
2-Chloro-3-methoxypyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.